(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)(methyl)sulfane
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Overview
Description
(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane is an organic compound characterized by the presence of a biphenyl core substituted with a fluoro and methoxy group, and a methylsulfane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Substituents: The fluoro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Methylsulfane Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane can undergo various chemical reactions, including:
Reduction: The biphenyl core can be reduced under catalytic hydrogenation conditions to yield a cyclohexyl derivative.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Amines, thiols, base (e.g., sodium hydride)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Cyclohexyl derivative
Substitution: Amino or thiol-substituted biphenyl derivatives
Scientific Research Applications
(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The methylsulfane moiety may participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid
Uniqueness
(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. Its combination of fluoro, methoxy, and methylsulfane groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H13FOS |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-1-methylsulfanyl-3-phenylbenzene |
InChI |
InChI=1S/C14H13FOS/c1-16-11-8-12(10-6-4-3-5-7-10)14(15)13(9-11)17-2/h3-9H,1-2H3 |
InChI Key |
UZMUCBDCDATPSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)SC)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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